An In-depth Technical Guide to Darifenacin N-oxide (CAS 1391080-40-2)
An In-depth Technical Guide to Darifenacin N-oxide (CAS 1391080-40-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Darifenacin N-oxide
Darifenacin N-oxide (CAS 1391080-40-2) is a primary metabolite and a key impurity of Darifenacin, a potent and selective M3 muscarinic receptor antagonist.[1][2] Darifenacin is clinically utilized for the treatment of overactive bladder (OAB), where it mitigates symptoms of urinary urgency, frequency, and incontinence by relaxing the bladder's detrusor muscle.[3] In the context of pharmaceutical development and manufacturing, the synthesis, characterization, and quantification of Darifenacin N-oxide are of paramount importance. As a metabolite, its pharmacological profile is relevant to understanding the overall in vivo effects of the parent drug. As an impurity, its presence in the final drug product must be strictly controlled to ensure safety and efficacy, in line with regulatory guidelines. This guide provides a comprehensive overview of the known properties and analytical considerations for Darifenacin N-oxide.
Physicochemical Properties
Darifenacin N-oxide is typically supplied as an off-white to white solid reference standard.[4] Its fundamental properties are summarized in the table below. While specific experimental data on properties like melting point and pKa are not widely published, its solubility has been noted in organic solvents such as Dimethyl Sulfoxide (DMSO).[5]
| Property | Value | Source(s) |
| CAS Number | 1391080-40-2 | [4][6] |
| Molecular Formula | C₂₈H₃₀N₂O₃ | [4] |
| Molecular Weight | 442.56 g/mol | [4] |
| IUPAC Name | (3S)-3-(2-amino-2-oxo-1,1-diphenylethyl)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidine 1-oxide | [6] |
| Synonyms | Darifenacin Impurity C | [7] |
| Appearance | Off-white solid | [4] |
| Solubility | Soluble in DMSO | [5] |
Metabolism and Pharmacokinetics
The biotransformation of Darifenacin is extensive and primarily occurs in the liver, mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[8][9] The established metabolic pathways for Darifenacin include monohydroxylation of the dihydrobenzofuran ring, oxidative opening of the same ring, and N-dealkylation of the pyrrolidine nitrogen.[8][9] The formation of an N-oxide is a common metabolic route for tertiary amines, and Darifenacin N-oxide has been identified as a product of oxidative degradation.[7] While it is a known metabolite, its quantitative contribution to the overall metabolic profile in vivo is not extensively detailed in publicly available literature.
Caption: Metabolic pathways of Darifenacin.
Pharmacological Profile
Darifenacin exerts its therapeutic effect through high and selective antagonism of the M3 muscarinic receptor, with significantly lower affinity for other muscarinic receptor subtypes (M1, M2, M4, and M5).[2][3] This selectivity is thought to contribute to its favorable side-effect profile, particularly concerning cognitive and cardiovascular effects.[3]
The pharmacological activity of Darifenacin N-oxide has not been extensively characterized in publicly available studies. However, a review of Darifenacin's clinical pharmacology by the U.S. Food and Drug Administration (FDA) concluded that the major circulating metabolites resulting from hydroxylation and N-dealkylation pathways do not significantly contribute to the overall clinical effect of the parent drug.[8] While this report does not single out the N-oxide, it is a general principle that the polarity and structural changes resulting from N-oxidation can alter receptor binding affinity. For context, a study on a hydroxylated metabolite of Darifenacin found it to be nine-fold less potent than the parent drug in vivo, and 50-fold less potent when corrected for differences in plasma protein binding.[10] This suggests that metabolites of Darifenacin are significantly less active than the parent compound. Further research would be required to definitively quantify the M3 receptor affinity of Darifenacin N-oxide.
Synthesis and Characterization
Synthesis of the Reference Standard
A specific, detailed synthesis protocol for Darifenacin N-oxide is not available in peer-reviewed literature, as this information is often proprietary. However, the synthesis of tertiary amine N-oxides is a well-established chemical transformation. A common and effective method involves the direct oxidation of the tertiary amine functionality of the parent drug, Darifenacin, using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).[11][12]
Caption: Proposed synthesis of Darifenacin N-oxide.
General Synthetic Protocol:
-
Dissolve Darifenacin free base in a suitable chlorinated solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA (1.0-1.2 equivalents) in the same solvent dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).
-
Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.
-
Dry the organic layer, concentrate, and purify the crude product using column chromatography to yield pure Darifenacin N-oxide.
Structural Characterization
As a pharmaceutical reference standard, the identity and purity of Darifenacin N-oxide must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques. While specific spectral data is not publicly available, a Certificate of Analysis from a reputable supplier would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the N-oxide moiety, which would induce characteristic chemical shifts in the protons and carbons adjacent to the nitrogen atom.
-
Mass Spectrometry (MS): To confirm the molecular weight (442.56 g/mol ) and provide fragmentation patterns consistent with the proposed structure.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Purity Analysis: Typically performed by HPLC, demonstrating a purity of ≥95%.[13]
Analytical Methodologies
The control of impurities is a critical aspect of drug manufacturing. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for the separation and quantification of Darifenacin and its related substances, including the N-oxide.[14][15]
A Representative HPLC Protocol:
The following is a representative, step-by-step protocol for the analysis of Darifenacin N-oxide, based on established methods for Darifenacin and its impurities. This method would require validation for its intended use.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective for separating Darifenacin and its polar metabolites.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Darifenacin and Darifenacin N-oxide have significant absorbance, often around 210-220 nm.
-
Sample Preparation: Dissolve the reference standard and the sample to be analyzed in a suitable diluent, such as the mobile phase or a mixture of water and organic solvent.
-
Quantification: Calculate the amount of Darifenacin N-oxide in a sample by comparing its peak area to that of a known concentration of the certified reference standard.
Caption: Analytical workflow for Darifenacin N-oxide.
Stability and Storage
Forced degradation studies of Darifenacin have shown that it is susceptible to oxidative and acidic conditions.[7] Notably, oxidative stress leads to the formation of Darifenacin N-oxide.[7] This indicates that to prevent the formation of this impurity in the drug substance or product, protection from oxidizing agents and strong acids is advisable.
As a reference standard, Darifenacin N-oxide should be stored under controlled conditions to ensure its long-term stability. The recommended storage condition is typically at 2-8°C in a well-sealed container, protected from light and moisture.[5]
Conclusion
Darifenacin N-oxide is a critical molecule in the development, manufacturing, and quality control of Darifenacin. As a metabolite and impurity, a thorough understanding of its properties is essential for researchers and drug development professionals. This guide has synthesized the available technical information on its physicochemical properties, metabolic formation, pharmacological context, synthesis, and analysis. The use of a well-characterized reference standard of Darifenacin N-oxide is indispensable for the validation of analytical methods to ensure that Darifenacin-containing pharmaceuticals meet the stringent purity and safety requirements of regulatory agencies.
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